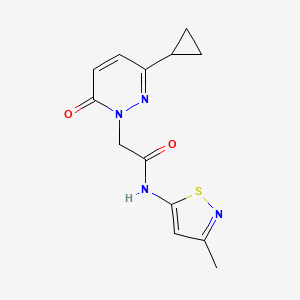![molecular formula C13H17ClN2O4S B2508480 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 380432-17-7](/img/structure/B2508480.png)
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, although not directly studied in the provided papers, appears to be structurally related to various acetamide derivatives that have been synthesized and characterized for different applications. These compounds generally consist of an acetamide moiety linked to a chlorinated aromatic ring and exhibit a range of biological activities or structural properties.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step reactions, including acetylation, esterification, and ester interchange processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using chloracetyl chloride and N-methylaniline, followed by reactions with anhydrous sodium acetate and methanol to yield the final product with high purity . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, with subsequent reaction with sulfuryl chloride to achieve the desired compound . These methods suggest that the synthesis of this compound would likely involve chlorination, acetylation, and possibly sulfonation steps.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of the acetamide group and its conformation relative to other substituents on the aromatic ring. For example, in 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, the –SNHCOC– unit is essentially planar and forms a specific dihedral angle with the benzene ring . The conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which influences the overall geometry of the molecule . These structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the presence of the acetamide group. The papers provided do not detail specific chemical reactions involving this compound, but they do suggest that the presence of chloro and sulfonyl groups could make the compound a candidate for further functionalization or participation in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and substituents. For instance, the polarity and conformational preferences of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The intermolecular hydrogen bonding, as observed in 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, can affect the compound's solubility and melting point . These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : A study synthesized a series of compounds, including those similar to 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, showing antimalarial potency against Plasmodium berghei in mice. These compounds demonstrated promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Anticancer Activity : Another research focused on the synthesis of sulfonamide derivatives, including structures akin to the queried compound, and found them to be potent against breast and colon cancer cell lines. Among these, one compound showed significant activity against breast cancer cells (Ghorab et al., 2015).
Antimicrobial Studies : The compound and its metal complexes were studied for antimicrobial applications. It was found to act as a bidentate ligand in cobalt(II), nickel(II), and copper(II) complexes, with the Co(II) nitrato complex exhibiting significant antimicrobial activity (Muruganandam & Krishnakumar, 2012).
DNA and Protein Binding : Studies involving derivatives of paracetamol showed that these compounds, similar in structure to the queried compound, interact with calf thymus DNA and bind strongly with bovine serum albumin (BSA), suggesting potential in biochemical research (Raj, 2020).
Enzyme Inhibition : Research into sulfonamides containing benzodioxane and acetamide moieties, similar to the queried compound, demonstrated substantial inhibitory activity against yeast alpha-glucosidase, suggesting potential for therapeutic applications (Abbasi et al., 2019).
Corrosion Inhibition : The compound was also studied as a corrosion inhibitor for mild steel in hydrochloric acid, showing over 90% inhibition efficiency. This indicates its potential application in industrial settings (Nasser & Sathiq, 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide are currently unknown. This compound is a subject of ongoing research and its specific targets are yet to be identified .
Pharmacokinetics
The compound’s molecular weight of 3328 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to elucidate these effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemische Analyse
Biochemical Properties
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in altered cellular functions and biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(15-13(17)9-14)8-12(10)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWISOYVVPNNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2508397.png)
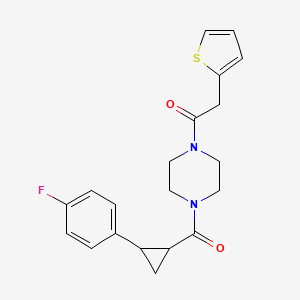

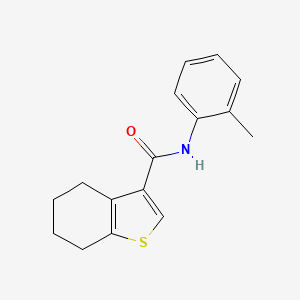
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
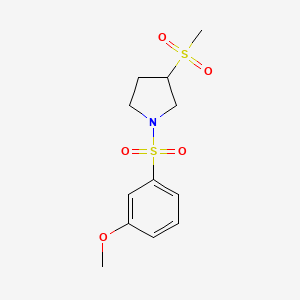
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)
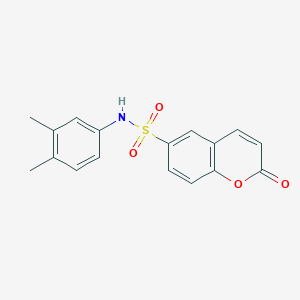
![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
